4-Amino-5-(o-tolyl)pyrazole p-toluenesulfonate
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Overview
Description
4-Amino-5-(o-tolyl)pyrazole p-toluenesulfonate is a compound that belongs to the class of amino-pyrazoles. Amino-pyrazoles are known for their diverse applications in medicinal chemistry, particularly due to their potential as therapeutic agents. The compound features a pyrazole ring substituted with an amino group and an o-tolyl group, making it a valuable scaffold for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(o-tolyl)pyrazole p-toluenesulfonate typically involves the condensation of o-tolylhydrazine with an appropriate diketone or aldehyde. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid under reflux conditions. The resulting pyrazole derivative is then treated with p-toluenesulfonic acid to form the p-toluenesulfonate salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-(o-tolyl)pyrazole p-toluenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophilic reagents: Chlorine, bromine, nitric acid.
Major Products Formed
The major products formed from these reactions include nitro derivatives, hydrazine derivatives, and halogenated pyrazoles. These products can further undergo additional transformations to yield a variety of functionalized pyrazole compounds .
Scientific Research Applications
4-Amino-5-(o-tolyl)pyrazole p-toluenesulfonate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-Amino-5-(o-tolyl)pyrazole p-toluenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it has been shown to inhibit kinases involved in cell cycle regulation, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino-pyrazoles such as:
- 4-Amino-3-methyl-1-phenylpyrazole
- 5-Amino-3-(4-chlorophenyl)-1H-pyrazole
- 4-Amino-5-phenylpyrazole
Uniqueness
4-Amino-5-(o-tolyl)pyrazole p-toluenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the o-tolyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets. Additionally, the p-toluenesulfonate salt form increases its solubility in aqueous media, facilitating its use in various biological assays .
Properties
CAS No. |
91858-02-5 |
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Molecular Formula |
C17H19N3O3S |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;5-(2-methylphenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C10H11N3.C7H8O3S/c1-7-4-2-3-5-8(7)10-9(11)6-12-13-10;1-6-2-4-7(5-3-6)11(8,9)10/h2-6H,11H2,1H3,(H,12,13);2-5H,1H3,(H,8,9,10) |
InChI Key |
AOSHDQRAXUDBFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=CC=C1C2=C(C=NN2)N |
Origin of Product |
United States |
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